molecular formula C13H12ClNOS2 B2540667 5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-carboxamide CAS No. 2415490-18-3

5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-carboxamide

Cat. No.: B2540667
CAS No.: 2415490-18-3
M. Wt: 297.82
InChI Key: ORTYAOQYLDGRBD-UHFFFAOYSA-N
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Description

5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a cyclopropyl group, which is known for imparting stability and rigidity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a thiophene derivative, followed by chlorination and subsequent amide formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate are often used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-carboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-carboxamide apart is its unique combination of a cyclopropyl group and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS2/c14-11-2-1-10(18-11)12(16)15-8-13(4-5-13)9-3-6-17-7-9/h1-3,6-7H,4-5,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTYAOQYLDGRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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